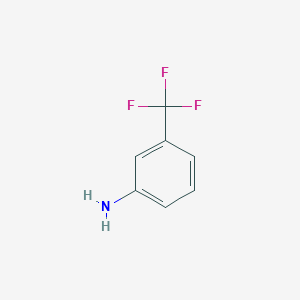

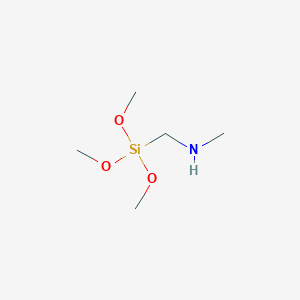

![molecular formula C36H38S6 B124346 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 151271-43-1](/img/structure/B124346.png)

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Overview

Description

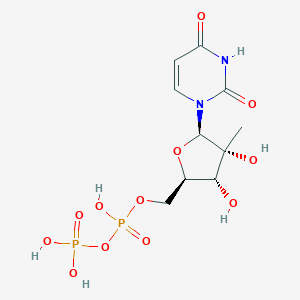

5,5’‘’‘’-Dihexyl-2,2’5’,2’‘5’‘,2’‘’5’‘’,2’‘’‘5’‘’‘,2’‘’‘’-sexithiophene: is an organic compound belonging to the class of oligothiophenes. It is characterized by a conjugated system of six thiophene rings, each substituted with a hexyl group at the 5-position. This compound is known for its excellent semiconducting properties, making it a valuable material in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices .

Mechanism of Action

Target of Action

5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene, also known as 5 5’‘’‘-DIHEXYL-2 2’, is primarily used as an organic semiconductor . It is an alkyl substituted oligothiophene and its primary targets are organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs) .

Mode of Action

The compound acts as an electron donor in OPV devices . It interacts with its targets by facilitating the movement of electrons, which is crucial for the functioning of OPV devices and OFETs .

Biochemical Pathways

It is known that the compound plays a significant role in the electron transport chain in opv devices and ofets .

Pharmacokinetics

The compound is soluble in chlorobenzene .

Result of Action

The result of the action of 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene is the efficient transport of electrons in OPV devices and OFETs . This electron transport is crucial for the conversion of light into electricity in OPV devices and for the modulation of current in OFETs .

Action Environment

The action, efficacy, and stability of 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene can be influenced by various environmental factors. For instance, the presence of oxygen and water can potentially degrade the compound and affect its performance . Therefore, it is typically used in environments where it is protected from such factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene typically involves the following steps:

Bromination: The starting material, 2,5-dibromo-3-hexylthiophene, is synthesized by brominating 3-hexylthiophene using bromine in the presence of a catalyst.

Coupling Reaction: The brominated intermediate undergoes a Stille coupling reaction with a stannylated thiophene derivative to form the desired oligothiophene. This reaction is typically carried out in the presence of a palladium catalyst and a suitable solvent such as toluene.

Purification: The crude product is purified using column chromatography to obtain the final compound with high purity.

Industrial Production Methods: Industrial production of 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene can undergo oxidation reactions, typically using oxidizing agents such as ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂). The oxidation leads to the formation of thiophene sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound to its reduced form.

Common Reagents and Conditions:

Oxidation: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various electrophiles depending on the desired substitution.

Major Products:

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Reduced thiophene derivatives

Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Chemistry: 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene is widely used in the development of organic semiconductors. Its high charge mobility and stability make it an ideal candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices .

Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. For instance, its semiconducting properties could be harnessed in biosensors for detecting biological molecules .

Industry: In the industrial sector, this compound is used in the fabrication of flexible electronic devices, including flexible displays and wearable electronics.

Comparison with Similar Compounds

5,5’‘’-Dihexyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: This compound has four thiophene rings and exhibits similar semiconducting properties but with slightly lower charge mobility compared to the sexithiophene derivative.

3,3’‘’-Dihexyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: Another oligothiophene with four thiophene rings, known for its use in organic electronics.

Uniqueness: 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene stands out due to its higher charge mobility and stability, making it more suitable for high-performance electronic applications. The presence of six thiophene rings provides a larger conjugated system, enhancing its semiconducting properties .

Properties

IUPAC Name |

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMASTUHHXPVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569831 | |

| Record name | 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-43-1 | |

| Record name | 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene impact the performance of organic permeable base transistors (OPBTs)?

A1: The research demonstrates that using 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene as the active material in both the emitter and collector regions of OPBTs can significantly influence their electrical characteristics. Specifically, the study found that introducing a thin interfacial layer between the base and emitter, effectively increasing the barrier height, leads to OPBT behavior that mimics the near-ideal characteristics of metal oxide semiconductor field effect transistors (MOSFETs) []. This suggests that 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene plays a crucial role in enabling desirable transistor performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate](/img/structure/B124270.png)

![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)

![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)